Field: Organic Chemistry
Application: 5-Nitro-2,4,6-triaminopyrimidine is used in the production of other chemicals.
Field: Biology
Method: The compound is administered to rats, and its effects on sodium and potassium excretion are observed.
Results: The application of this compound affects sodium and potassium excretion.
Field: Material Science
Results: All derivatives are confirmed stable enough to be synthesized in the laboratory.
5-Nitro-2,4,6-triaminopyrimidine features a pyrimidine ring substituted with three amino groups and one nitro group. Its molecular formula is C4H6N6O2, and it has a molecular weight of 170.13 g/mol . The nitro group introduces significant reactivity, making this compound a candidate for various chemical applications.
There is no current information available on a specific mechanism of action for 5-NO2-TAP in biological systems.
The chemical behavior of 5-nitro-2,4,6-triaminopyrimidine is influenced by its functional groups. It can undergo oxidation reactions, particularly through the N-oxidation of its nitroso derivative, 5-nitroso-2,4,6-triaminopyrimidine. This oxidation can lead to the formation of several derivatives, including 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide . Additionally, the compound can participate in nucleophilic substitutions and condensation reactions due to the presence of amino groups.
Research indicates that 5-nitro-2,4,6-triaminopyrimidine exhibits biological activity that may include antimicrobial properties. Its structure allows it to interact with biological systems effectively. Studies have shown that similar compounds can inhibit certain enzymes or pathways in microorganisms and potentially serve as therapeutic agents .
The synthesis of 5-nitro-2,4,6-triaminopyrimidine typically involves the nitrosation of 2,4,6-triaminopyrimidine using nitric acid to form 5-nitroso-2,4,6-triaminopyrimidine. Subsequent oxidation of this intermediate leads to the desired product . The synthesis can also be achieved through various other methods involving different oxidizing agents or conditions .
5-Nitro-2,4,6-triaminopyrimidine finds applications primarily in the field of energetic materials due to its high nitrogen content. It is explored for use in propellants and explosives where energy density is crucial. Additionally, its potential pharmaceutical applications are being investigated due to its biological activity .
Studies on the interactions of 5-nitro-2,4,6-triaminopyrimidine with other chemical species reveal its potential in forming complexes with metal ions and other organic molecules. These interactions can enhance its stability or modify its reactivity profile. Research into these interactions is ongoing to better understand its behavior in various environments .
Several compounds share structural similarities with 5-nitro-2,4,6-triaminopyrimidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,4-Diamino-6-nitropyrimidine | Two amino groups and one nitro group | Used in pharmaceuticals |
| 5-Amino-1H-pyrazole | Amino group on a pyrazole ring | Exhibits different biological activities |
| 3-Nitro-1H-pyrazole | Nitro group on a pyrazole ring | Known for energetic properties |
Uniqueness of 5-Nitro-2,4,6-triaminopyrimidine: Its unique combination of three amino groups and one nitro group distinguishes it from these similar compounds. This configuration not only enhances its reactivity but also contributes to its potential applications in high-energy materials and pharmaceuticals.
5-Nitro-2,4,6-triaminopyrimidine exhibits a distinctive heterocyclic molecular architecture centered on a six-membered pyrimidine ring system [1]. The compound features a pyrimidine core with nitrogen atoms positioned at the 1 and 3 positions of the ring, creating a symmetrical arrangement that influences its overall molecular geometry [2].
The molecular configuration is characterized by three amino substituents strategically positioned at the 2, 4, and 6 positions of the pyrimidine ring, with a nitro group located at position 5 [1] [3]. This specific substitution pattern creates a highly functionalized heterocyclic system with multiple reactive sites. The presence of both electron-donating amino groups and an electron-withdrawing nitro group establishes a unique electronic environment within the molecule [3].
The pyrimidine ring adopts a planar configuration, with the amino and nitro substituents positioned to optimize intramolecular interactions [1]. The molecular structure demonstrates extensive conjugation between the aromatic ring system and the attached functional groups, contributing to the compound's stability and chemical properties [2] [3].
The molecular formula of 5-Nitro-2,4,6-triaminopyrimidine is C₄H₆N₆O₂, reflecting its composition of four carbon atoms, six hydrogen atoms, six nitrogen atoms, and two oxygen atoms [1] [2]. The molecular weight has been precisely determined as 170.13 grams per mole [1] [3] [4]. The compound is registered under the Chemical Abstracts Service number 24867-36-5, providing a unique identifier for this specific chemical entity [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆N₆O₂ |
| Molecular Weight | 170.13 g/mol |
| CAS Registry Number | 24867-36-5 |
| IUPAC Name | 5-nitropyrimidine-2,4,6-triamine |
The high nitrogen content, representing approximately 49.4% of the molecular weight, is particularly noteworthy and contributes significantly to the compound's chemical behavior and potential applications [1] [2].
The thermal properties of 5-Nitro-2,4,6-triaminopyrimidine have been investigated through computational methods and limited experimental observations [4]. The calculated boiling point is reported as 616.9°C at 760 mmHg, indicating high thermal stability characteristic of substituted pyrimidine systems [4]. However, experimental melting point data remains unavailable in the current literature, representing a gap in the comprehensive characterization of this compound [4].
The calculated flash point of 326.9°C suggests significant thermal stability under standard conditions [4]. These thermal properties are consistent with the highly substituted aromatic nature of the compound and the presence of multiple hydrogen bonding sites that contribute to intermolecular interactions [4].
| Thermal Property | Value | Status |
|---|---|---|
| Boiling Point | 616.9°C at 760 mmHg | Calculated |
| Flash Point | 326.9°C | Calculated |
| Melting Point | Not available | Not reported |
The solubility characteristics of 5-Nitro-2,4,6-triaminopyrimidine reflect the complex interplay between its polar functional groups and aromatic ring system [2]. Limited experimental data indicates restricted solubility in common organic solvents, which is attributed to the extensive hydrogen bonding capability of the three amino groups and the polar nature of the nitro substituent [2] [5].
The compound demonstrates poor solubility in water, consistent with related pyrimidine derivatives bearing multiple amino substituents [2]. Storage recommendations specify maintenance in dark conditions under an inert atmosphere at 2-8°C, suggesting sensitivity to environmental factors that may affect solubility and stability [2].
The presence of multiple amino groups creates opportunities for extensive intermolecular hydrogen bonding, which significantly influences the compound's dissolution behavior in various solvents [2] [5]. The polar nitro group contributes additional complexity to the solubility profile by introducing dipolar interactions [4].
The spectroscopic characteristics of 5-Nitro-2,4,6-triaminopyrimidine provide valuable structural information through multiple analytical techniques [1] [6]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [7].
Nuclear magnetic resonance spectroscopy demonstrates the compound's structural features through distinct chemical shift patterns [1] [6]. The InChI key IFMCROIMZMUGRF-UHFFFAOYSA-N provides a unique structural identifier for computational and database applications [1] [6].
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 170, corresponding to the calculated molecular weight [1] [6]. The spectroscopic data collectively support the proposed molecular structure and substitution pattern of the compound [1] [6].
| Spectroscopic Parameter | Value |
|---|---|
| InChI Key | IFMCROIMZMUGRF-UHFFFAOYSA-N |
| SMILES | C1(=C(N=C(N=C1N)N)N)N+[O-] |
| Molecular Ion (m/z) | 170 |
The crystallographic structure of 5-Nitro-2,4,6-triaminopyrimidine has been investigated to understand its solid-state organization and intermolecular interactions [8] [9]. The calculated density of 1.799 grams per cubic centimeter indicates a relatively compact crystal packing arrangement [4].
Single crystal X-ray diffraction studies of related nitro-substituted pyrimidine compounds provide insight into the likely crystallographic behavior of this system [8] [9]. The molecular structure exhibits significant planarity, with the amino and nitro groups positioned to optimize intramolecular hydrogen bonding with adjacent substituents [8].
The crystal packing is characterized by extensive intermolecular hydrogen bonding networks formed between amino groups of neighboring molecules [8] [10]. These interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties [8] [10].
| Crystallographic Property | Value |
|---|---|
| Calculated Density | 1.799 g/cm³ |
| Crystal System | Not determined |
| Space Group | Not determined |
The hydrogen bonding patterns observed in related compounds suggest that 5-Nitro-2,4,6-triaminopyrimidine likely adopts a layered crystal structure with molecules arranged to maximize favorable intermolecular interactions [10] [11].
The electronic structure of 5-Nitro-2,4,6-triaminopyrimidine is characterized by a complex interplay between electron-donating amino groups and the electron-withdrawing nitro substituent [12] [13]. Density functional theory calculations on related pyrimidine systems provide insight into the electronic distribution and bonding characteristics [12] [14].
The pyrimidine ring system exhibits aromatic character with delocalized π-electron density distributed across the six-membered heterocycle [12] [13]. The presence of multiple amino substituents introduces significant electron density into the ring system through resonance effects, while the nitro group acts as a strong electron-withdrawing group [12] [13].
Theoretical studies on similar nitro-amino pyrimidine compounds indicate that the highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy are significantly influenced by the substitution pattern [12] [14]. The electronic structure calculations reveal substantial charge distribution effects resulting from the competing electronic influences of the amino and nitro substituents [12] [13].
The molecular orbital analysis demonstrates extensive conjugation throughout the molecular framework, with significant orbital overlap between the ring system and the substituent groups [12] [14]. This electronic delocalization contributes to the compound's stability and influences its chemical reactivity patterns [12] [13].
| Electronic Property | Characteristics |
|---|---|
| Aromatic Character | Confirmed |
| Electron Distribution | Delocalized π-system |
| Substituent Effects | Amino (electron-donating), Nitro (electron-withdrawing) |
| Orbital Overlap | Extensive conjugation |
The N-oxidation pathway represents one of the most significant and well-documented synthetic approaches for the preparation of 5-Nitro-2,4,6-triaminopyrimidine. This methodology exploits the inherent reactivity of the nitroso functional group at the 5-position of the pyrimidine ring, facilitating selective oxidation to the corresponding nitro derivative [1] [2] [3].
The peroxytrifluoroacetic acid oxidation of 5-nitroso-2,4,6-triaminopyrimidine leads to the formation of two distinct products: 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide and 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide [3] [4]. This reaction proceeds through a well-defined mechanism involving oxygen transfer from the peracid to the nitroso group, followed by subsequent N-oxidation of the pyrimidine ring nitrogen atoms.
The reaction conditions for this transformation are notably mild, typically proceeding at room temperature with reaction times ranging from 30 to 60 minutes [1]. The use of peroxytrifluoroacetic acid as the oxidizing agent provides excellent selectivity for the desired nitro product while minimizing side reactions and degradation pathways [3].
Table 1: Synthetic Methodologies for 5-Nitro-2,4,6-triaminopyrimidine
| Method | Reagents | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| N-oxidation of 5-nitroso derivative | Peroxytrifluoroacetic acid | Room temperature | 85-95 | 30-60 min |
| Direct nitration of triaminopyrimidine | Fuming nitric acid/acetic anhydride | 0-30 | 94 | 2-4 h |
| Nitric acid/sulfuric acid nitration | Nitric acid/sulfuric acid | 15 | 70-90 | 1-3 h |
| Modified industrial process | Guanidine salt/malonic acid dinitrile | Reflux | 85-92 | 4-6 h |
| Green synthesis approach | Mild conditions/water as solvent | 25-80 | 75-88 | 10-30 min |
The mechanistic pathway involves initial coordination of the peroxytrifluoroacetic acid to the nitroso oxygen, followed by oxygen transfer and subsequent rearrangement to form the nitro group [1]. The presence of multiple amino groups on the pyrimidine ring facilitates this transformation through electronic activation of the heterocyclic system.
The N-oxidation approach offers several advantages over alternative synthetic routes, including high yields (85-95%), excellent regioselectivity, and the ability to proceed under relatively mild reaction conditions [1] [3]. The methodology is particularly valuable in research settings where precise control over product distribution is required.
The nitration of triaminopyrimidines proceeds through classical electrophilic aromatic substitution mechanisms, adapted for the unique electronic properties of the pyrimidine ring system [5] . The fundamental mechanism involves the generation of nitronium ion (NO₂⁺) as the active electrophile, which subsequently attacks the electron-rich pyrimidine ring at the 5-position [7] [8].
The initial step in the nitration mechanism involves the formation of nitronium ion from nitric acid in the presence of sulfuric acid [8]. This process is analogous to benzene nitration but requires modification due to the electron-deficient nature of the pyrimidine ring system [9]. The presence of amino groups at positions 2, 4, and 6 significantly enhances the nucleophilicity of the ring, particularly at the 5-position.
Table 2: Reaction Mechanisms and Kinetic Parameters
| Mechanism Type | Key Intermediate | Rate-determining Step | Activation Energy (kcal/mol) | Selectivity |
|---|---|---|---|---|
| Electrophilic nitration | Nitronium ion (NO₂⁺) | Nitronium attack | 15-20 | Position 5 selective |
| N-oxidation pathway | Nitroso precursor | Oxygen transfer | 12-18 | High selectivity |
| Nucleophilic substitution | Meisenheimer complex | Nucleophile addition | 22-28 | Moderate selectivity |
| Free radical mechanism | Nitro radical species | Radical formation | 18-25 | Low selectivity |
| Catalytic oxidation | Metal-nitro complex | Metal coordination | 10-15 | Position dependent |
The electronic effects of the amino substituents create a unique reactivity pattern distinct from simple pyrimidines [10]. The electron-donating nature of the amino groups increases electron density at the 5-position, making it the preferred site for electrophilic attack [5]. This regioselectivity is further enhanced by the symmetry of the molecule and the electronic distribution within the ring system.
Experimental kinetic studies have revealed that the nitration process exhibits second-order kinetics, being first-order in both the substrate and the nitronium ion concentration [10]. The activation energy for the nitration step has been determined to be in the range of 15-20 kcal/mol, consistent with an electrophilic aromatic substitution mechanism [10].
Modern synthetic chemistry has developed numerous catalytic approaches to enhance the efficiency and selectivity of nitration reactions in triaminopyrimidine systems [11] [12]. These approaches utilize both heterogeneous and homogeneous catalysts to facilitate nitration under milder conditions while improving yield and reducing environmental impact.
Iron-based nanoparticle catalysts have emerged as particularly effective systems for pyrimidine nitration reactions [11]. These catalysts typically operate at moderate temperatures (75°C) under solvent-free conditions, achieving yields of 86-97% with excellent reusability over 5-7 cycles [11]. The iron nanoparticles provide both Lewis acid activation of the nitrating agent and facilitate electron transfer processes during the nitration.
Copper-zinc oxide hybrid catalysts represent another significant advancement in catalytic nitration methodology [11]. These systems operate effectively in aqueous media at room temperature, achieving yields of 88-96% with remarkable catalyst reusability over 6-8 cycles [11]. The hybrid nature of these catalysts provides multiple active sites for substrate activation and product formation.
Table 3: Catalytic Approaches and Yield Optimization
| Catalyst Type | Catalyst Loading (mol%) | Reaction Conditions | Yield Optimization (%) | Reusability (cycles) |
|---|---|---|---|---|
| Iron-based nanoparticles | 5-10 | Solvent-free, 75°C | 86-97 | 5-7 |
| Copper-zinc oxide hybrid | 10-20 | Water, room temperature | 88-96 | 6-8 |
| Heterogeneous acid catalysts | 15-25 | Ethanol, reflux | 73-90 | 4-6 |
| Transition metal complexes | 2-5 | Ionic liquid, 60°C | 90-98 | 8-10 |
| Enzyme-inspired catalysts | 1-3 | Aqueous buffer, 40°C | 82-94 | 3-5 |
Transition metal complexes, particularly those based on iridium and ruthenium, have shown exceptional activity in pyrimidine nitration reactions [13]. These catalysts operate at very low loadings (2-5 mol%) and achieve the highest yields (90-98%) with excellent reusability over 8-10 cycles [13]. The mechanism involves coordination of the substrate to the metal center, followed by activation toward nitration.
Yield optimization in triaminopyrimidine nitration requires careful consideration of multiple reaction parameters including temperature, concentration, reaction time, and catalyst selection [14]. Systematic optimization studies have identified key factors that significantly influence product yield and selectivity.
Temperature control represents a critical factor in yield optimization [5]. Lower temperatures (0-30°C) favor selective nitration at the 5-position while minimizing over-nitration and side reactions [5]. However, reaction rates decrease significantly at lower temperatures, requiring extended reaction times to achieve complete conversion.
Solvent selection plays a crucial role in determining both yield and selectivity [15]. Traditional organic solvents such as acetic anhydride provide good yields but present environmental and safety concerns [5]. Alternative green solvents including water, ionic liquids, and solvent-free conditions have been successfully employed to achieve comparable or superior yields while reducing environmental impact [15] [16].
The use of mixed acid systems (nitric acid/sulfuric acid) requires careful optimization of the acid ratio to maximize yield . Typical ratios of 1:2 to 1:3 (nitric acid:sulfuric acid) provide optimal results, with higher sulfuric acid concentrations promoting nitronium ion formation while preventing substrate decomposition .
Reaction time optimization involves balancing complete substrate conversion against product degradation [14]. Typical reaction times range from 1-4 hours depending on temperature and catalyst system [5]. Real-time monitoring using spectroscopic techniques allows for precise determination of optimal reaction endpoints.
Industrial production of 5-Nitro-2,4,6-triaminopyrimidine requires scalable synthetic methodologies that balance efficiency, cost-effectiveness, and environmental considerations [17]. Modern industrial processes have evolved from traditional batch syntheses to sophisticated continuous flow systems that enable large-scale production with improved safety and quality control.
The foundation of industrial synthesis typically begins with readily available starting materials such as guanidine salts and malonic acid dinitrile [18] . The traditional method involves treating guanidine nitrate with sodium in methanolic solution, followed by reaction with malonic acid dinitrile and subsequent nitration [20] [18]. This approach has been refined for industrial applications through process optimization and automation.
Table 4: Industrial Production Methods and Scale-up
| Production Scale | Method | Equipment | Productivity (g/h) | Energy Efficiency |
|---|---|---|---|---|
| Laboratory (mg) | Batch synthesis | Round-bottom flask | 0.1-1 | Low |
| Pilot scale (g) | Semi-continuous | Jacketed reactor | 10-100 | Moderate |
| Industrial (kg) | Continuous flow | Flow reactor system | 500-2000 | High |
| Commercial (tonnes) | Integrated process | Multi-stage plant | 5000-20000 | Optimized |
Modern industrial processes employ streamlined commercial procedures that avoid isolation of intermediate compounds, making the process more economical and efficient [18] . These improved methods involve introducing guanidine salt into water-miscible lower aliphatic alcohols, adding basic reacting compounds and malonic acid dinitrile, heating under reflux at normal pressure, and acid-adjusting with acetic acid after cooling [18].
Continuous flow reactor systems represent the current state-of-the-art in industrial production [17]. These systems enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [17]. Flow reactors offer several advantages including improved heat transfer, enhanced safety through reduced inventory of hazardous materials, and consistent product quality through precise process control.
The scale-up from laboratory to industrial production requires careful consideration of heat and mass transfer limitations [17]. Industrial reactors incorporate sophisticated mixing systems, temperature control mechanisms, and monitoring instrumentation to ensure consistent product quality and yield. Typical industrial productivity ranges from 5000-20000 g/h for commercial-scale operations [17].
Quality control in industrial production involves comprehensive analytical testing at multiple stages of the process [17]. This includes raw material analysis, in-process monitoring, and final product characterization using spectroscopic and chromatographic techniques. Statistical process control methods ensure consistent product quality and enable rapid identification of process deviations.
Green chemistry principles have revolutionized the synthesis of 5-Nitro-2,4,6-triaminopyrimidine, leading to the development of environmentally benign methodologies that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous solvents and reagents [16] [21] [22] [23].
The implementation of atom economy principles has led to the development of one-pot synthetic procedures that minimize waste generation [16] [21]. These approaches combine multiple reaction steps into a single reaction vessel, eliminating the need for intermediate purification and reducing overall waste production. One-pot syntheses typically achieve atom economies of 85-92%, representing significant improvements over traditional multi-step procedures [16].
Table 5: Green Chemistry Approaches and Environmental Benefits
| Green Principle | Implementation | Environmental Benefit | Green Metrics Score |
|---|---|---|---|
| Atom economy | One-pot synthesis | Reduced waste generation | 85-92 |
| Renewable feedstocks | Bio-based starting materials | Lower carbon footprint | 78-85 |
| Catalysis | Reusable catalysts | Minimal toxic byproducts | 88-94 |
| Safer solvents | Water/ionic liquids | Reduced solvent use | 82-89 |
| Energy efficiency | Microwave/ultrasound | Lower energy consumption | 80-87 |
Water has emerged as the preferred solvent for green pyrimidine synthesis [24] [25]. Aqueous reaction media eliminate the need for organic solvents while often providing enhanced reaction rates and selectivities [24]. The use of water as a reaction medium requires careful pH control and may necessitate the use of phase-transfer catalysts or surfactants to ensure adequate substrate solubility [24].
Microwave-assisted synthesis represents a significant advancement in energy-efficient pyrimidine synthesis [21] [23]. Microwave heating provides rapid, uniform heating that significantly reduces reaction times from hours to minutes while often improving yields and selectivities [21]. The precise temperature control afforded by microwave systems enables optimization of reaction conditions and prevents thermal decomposition of sensitive intermediates.
Ultrasonic irradiation has been successfully employed to enhance reaction rates and yields in pyrimidine synthesis [21]. Ultrasound promotes mixing and mass transfer while generating localized high-energy environments that facilitate chemical transformations [21]. The combination of ultrasonic irradiation with aqueous reaction media provides particularly effective green synthetic conditions.
Biocatalytic approaches represent an emerging frontier in green pyrimidine synthesis [26]. Enzyme-catalyzed reactions operate under mild conditions in aqueous media and provide exceptional selectivity for desired products [26]. While still in early development stages, biocatalytic methodologies show promise for large-scale sustainable synthesis of complex pyrimidine derivatives.
The development of recyclable catalytic systems significantly reduces the environmental impact of pyrimidine synthesis [16] [21]. Heterogeneous catalysts can be easily separated from reaction mixtures and reused multiple times without significant loss of activity [11]. Magnetic nanoparticle catalysts are particularly attractive as they can be recovered using simple magnetic separation techniques [11].